1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile

palladium-catalyzed cross-coupling aryl halide reactivity medicinal chemistry building block synthesis

1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile (CAS 1246744-43-3) is a heterocyclic building block featuring a 2-bromopyridine core linked to a cyclopentanecarbonitrile moiety at the 4-position. With a molecular formula of C11H11BrN2 and a molecular weight of 251.12 g/mol, this compound occupies a specific chemical space between smaller fragment-like analogs (e.g., the cyclopropane variant) and larger, more complex kinase inhibitor intermediates.

Molecular Formula C11H11BrN2
Molecular Weight 251.12 g/mol
Cat. No. B13103988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile
Molecular FormulaC11H11BrN2
Molecular Weight251.12 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C#N)C2=CC(=NC=C2)Br
InChIInChI=1S/C11H11BrN2/c12-10-7-9(3-6-14-10)11(8-13)4-1-2-5-11/h3,6-7H,1-2,4-5H2
InChIKeyQPZMSSWNFOEXMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile: A Strategic Pyridine Building Block for Kinase-Focused Medicinal Chemistry


1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile (CAS 1246744-43-3) is a heterocyclic building block featuring a 2-bromopyridine core linked to a cyclopentanecarbonitrile moiety at the 4-position . With a molecular formula of C11H11BrN2 and a molecular weight of 251.12 g/mol, this compound occupies a specific chemical space between smaller fragment-like analogs (e.g., the cyclopropane variant) and larger, more complex kinase inhibitor intermediates . Its structure provides two orthogonal reactive handles—the C2-bromo substituent for Pd-catalyzed cross-coupling and the nitrile for hydrolysis, cycloaddition, or reduction—making it a versatile intermediate in medicinal chemistry .

Pd-catalyzed cross-coupling at C2-Br: faster oxidative addition enables efficient parallel library synthesis
Orthogonal nitrile handle: supports subsequent hydrolysis, cycloaddition, or reduction for diversity-oriented synthesis
Cyclopentane scaffold: low ring strain and CNS-accessible lipophilicity profile for kinase-targeted programs

Why 1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile Cannot Be Replaced by a Generic Pyridine Building Block


In-class substitution of 1-(2-bromopyridin-4-yl)cyclopentanecarbonitrile with a chloropyridine analog, a regioisomeric bromopyridine, or a smaller ring homolog (e.g., cyclopropane variant) introduces quantifiable differences in reactivity, physicochemical profile, and downstream synthetic utility. The C2-Br substituent provides a significantly lower activation barrier for oxidative addition in Pd-catalyzed cross-couplings compared to the C2-Cl analog—an approximately 50–100× rate enhancement documented for aryl bromides over aryl chlorides under standard Suzuki-Miyaura conditions [1]. Furthermore, the 4-cyclopentane carbonitrile group imposes distinct conformational constraints compared to the cyclopropane analog (ring strain ~26 kcal/mol for cyclopropane vs. ~6 kcal/mol for cyclopentane) [2], directly affecting target binding orientation and metabolic stability. These structural distinctions mean that procurement decisions based solely on scaffold similarity without verifying bromine placement, ring size, and nitrile geometry risk introducing compounds with non-equivalent reactivity and biological profile.

Target C2-Br (this compound)
fast oxidative addition, high coupling efficiency
Potential Substitute C2-Cl analog
50–100× slower cross-coupling; may stall library synthesis or require harsher conditions
Target Cyclopentane ring
~6 kcal/mol ring strain, flexible conformers, metabolically stable
Potential Substitute Cyclopropane analog
~27 kcal/mol strain; CYP450 ring-opening risk; rigid geometry may alter target binding
Target 4-pyridyl regioisomer
designed spatial presentation for kinase hinge binding
Potential Substitute 2- or 3-substituted bromopyridine
altered exit vector and electronic distribution may disrupt target engagement

Quantitative Differentiation of 1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile: Head-to-Head Comparison Data


Cross-Coupling Reactivity Advantage: C2-Br vs. C2-Cl for Pd-Catalyzed Functionalization

The C2-bromo substituent of the target compound provides a substantial kinetic advantage in Pd(0)-catalyzed oxidative addition—the rate-determining step in Suzuki, Buchwald-Hartwig, and related cross-couplings—compared to the C2-chloro analog (1-(2-chloropyridin-4-yl)cyclopentanecarbonitrile, CAS 1195178-56-3). Aryl bromides typically undergo oxidative addition 50–100× faster than the corresponding aryl chlorides under standard conditions (Pd(PPh3)4, toluene, 80 °C) due to the lower C-Br bond dissociation energy (~71 kcal/mol vs. ~84 kcal/mol for C-Cl) [1]. This reactivity differential translates to higher coupling yields, shorter reaction times, and compatibility with milder conditions when using the bromo compound, directly impacting synthetic efficiency in lead optimization campaigns [2].

Cross-coupling reactivity
Class-level inference
C2-Br oxidative addition ~50–100× faster than C2-Cl (estimated BDE ~71 vs. ~84 kcal/mol)
Supports synthesis efficiency in Pd-catalyzed couplings for library production
Standard Suzuki conditions; class-level reactivity trend
palladium-catalyzed cross-coupling aryl halide reactivity medicinal chemistry building block synthesis

Computed Lipophilicity and Permeability: cLogP Comparison with Cyclopropane Analog

The target compound exhibits a computed cLogP of 3.46, as calculated by the SILDrug/ECBD platform [1]. This represents a ~0.5–0.7 log unit increase in lipophilicity compared to the cyclopropane analog 1-(2-bromopyridin-4-yl)cyclopropanecarbonitrile (CAS 1279815-46-1, MW 223.07, C9H7BrN2), for which structure-based calculation yields an estimated cLogP of ~2.8–2.9 . This difference arises from the additional two methylene units in the cyclopentane ring. In CNS drug discovery, a ΔlogP of 0.5 can shift blood-brain barrier penetration potential from suboptimal to favorable (CNS MPO desirability range: cLogP 2–4), making the cyclopentane analog more suitable for CNS-targeted programs [2]. At the same time, the target compound remains compliant with Lipinski's Rule of 5 (MW 251.13, cLogP 3.46, HBA 2, HBD 1), maintaining oral drug-likeness [1].

Lipophilicity (cLogP)
Cross-study comparable
3.46 (this compound) vs. ~2.8–2.9 (cyclopropane analog); Δ ≈ +0.5–0.7
Positions compound in CNS MPO favorable range; cyclopropane borderlines too polar
Computed values (SILDrug/ECBD); no experimental logP
lipophilicity drug-likeness ADME property prediction

Topological Polar Surface Area and Passive Permeability Differentiation

The computed topological polar surface area (TPSA) of the target compound is 28.68 Ų [1], which is slightly higher than that of the simpler cyclopropane analog (TPSA estimated ~26 Ų due to identical heteroatom count but different scaffold contribution) [2]. Both values fall well below the 140 Ų threshold for good oral absorption and the 60–70 Ų threshold for favorable CNS penetration. However, the marginally higher TPSA of the cyclopentane compound, combined with its higher lipophilicity, positions it differently in the TPSA–logP permeability space: the cyclopentane analog has a higher likelihood of passive transcellular permeability while retaining solubility advantages due to its less planar, more flexible ring system compared to the rigid cyclopropane [3]. This balance is critical in lead optimization where both permeability and solubility must be maintained.

TPSA
Cross-study comparable
28.68 Ų (this compound) vs. ~26 Ų (cyclopropane); Δ +2.7 Ų
Both below 60 Ų threshold for CNS penetration; slight increase may aid solubility
Fragment-based calculation; review experimental permeability
TPSA membrane permeability oral bioavailability prediction

Purity Specification and Commercial Availability: Benchmarking Against the Cyclopropane Analog

Commercial sourcing data indicates that the target compound is available at a purity specification of ≥98% (NLT 98% via MolCore, ISO-certified) , and ≥95% from AKSci . In contrast, the cyclopropane analog (CAS 1279815-46-1) is typically supplied at 95% purity (Beyotime, Leyan) . For procurement-driven decisions in pharmaceutical R&D, a purity difference of 3 percentage points at the 95→98% level is non-trivial: it corresponds to a 60% reduction in total impurity burden (from 5% to 2%), which can be critical when the building block is used in late-stage functionalization of complex drug candidates where impurity carry-through complicates downstream purification. Additionally, the cyclopentane compound is available from ISO-certified suppliers with batch-to-batch consistency documentation , which is not uniformly provided for the cyclopropane analog.

Purity specification
Direct head-to-head
≥98% (ISO-certified) vs. 95% for cyclopropane analog; 60% impurity reduction
Higher purity supports late-stage functionalization with reduced purification burden
Commercial vendor specs; batch consistency documentation available
chemical procurement purity specification building block sourcing

Conformational Flexibility and Ring Strain Implications for Target Binding

The cyclopentane ring in the target compound exhibits a ring strain energy of approximately 6.3 kcal/mol [1], compared to approximately 27.5 kcal/mol for the cyclopropane ring in the direct analog 1-(2-bromopyridin-4-yl)cyclopropanecarbonitrile [1]. This ~21 kcal/mol difference in ring strain has two practical consequences. First, the lower strain energy of cyclopentane correlates with greater metabolic stability: cyclopropane rings are known substrates for CYP450-mediated oxidation and can undergo ring-opening reactions, while cyclopentane is metabolically more inert [2]. Second, cyclopentane adopts a puckered conformation with multiple low-energy envelope and twist conformers, providing a different pharmacophoric presentation of the nitrile group compared to the rigid, planar-constrained geometry of cyclopropane. This directly impacts the compound's utility in fragment-based or structure-based design where conformational flexibility influences binding entropy [3].

Ring strain & metabolism
Class-level inference
Cyclopentane strain ~6.3 kcal/mol vs. cyclopropane ~27.5 kcal/mol; Δ 21.2 kcal/mol
Lower strain predicts greater metabolic stability and fewer CYP-mediated ring openings
Gas-phase calculation; confirm in vitro metabolite ID
conformational analysis ring strain structure-based drug design

Documented Biological Target Engagement: GPR35 Antagonism Screening

In a primary screening assay for GPR35 antagonism, 1-(2-bromopyridin-4-yl)cyclopentanecarbonitrile was tested and classified as 'inactive' [1]. This negative result is informative for differentiation: while both the target compound and its cyclopropane analog share the 2-bromopyridin-4-yl scaffold, the cyclopentane nitrile moiety may confer different steric and electronic properties at the receptor binding site compared to the cyclopropane analog or the positional isomer 1-(5-bromo-pyridin-2-yl)cyclopentanecarbonitrile. The absence of GPR35 activity, combined with the favorable physicochemical profile, suggests that the compound may be useful as a negative control or as a scaffold for optimization toward other targets (e.g., Tyk2 kinase) without confounding GPR35-mediated off-target effects [2]. However, this is a single-point screening result and does not constitute comprehensive target selectivity profiling.

GPR35 screening
Supporting evidence
Inactive in primary GPR35 antagonism assay
Clean off-target starting point; supports kinase-focused optimization without GPCR interference
Single-point screening; comprehensive selectivity panel advised
GPR35 orphan GPCR biological screening target engagement

Optimal Application Scenarios for 1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile Based on Quantitative Evidence


Parallel Library Synthesis via Pd-Catalyzed Cross-Coupling at the C2 Position

The C2-bromo group provides a 50–100× oxidative addition rate advantage over the chloro analog, making this compound ideal for high-throughput parallel library synthesis where fast, high-yielding Suzuki or Buchwald-Hartwig couplings are required [1]. The cyclopentane ring offers sufficient steric bulk to modulate coupling selectivity without causing excessive steric hindrance that could reduce yields. The nitrile group can be retained as a pharmacophore or subsequently transformed to amides, amines, or tetrazoles for diversity-oriented synthesis [2].

CNS Drug Discovery Programs Targeting Kinases Implicated in Neuroinflammation

With a cLogP of 3.46 and TPSA of 28.68 Ų, the compound falls within the optimal CNS MPO range (cLogP 2–4, TPSA 40–90 Ų) [1]. This profile, combined with the compound's structural relationship to Tyk2 inhibitor chemotypes described in patent literature [2], supports its use as a key intermediate in the synthesis of brain-penetrant kinase inhibitors for neuroinflammatory or neurodegenerative disease targets. The cyclopentane ring's low metabolic liability compared to cyclopropane further enhances its suitability for CNS programs requiring extended half-life.

Fragment-Based Lead Generation with Orthogonal Elaboration Vectors

The compound's molecular weight (251.12 Da) and compliance with Lipinski's Rule of 5 position it at the boundary between fragments and lead-like molecules [1]. The two orthogonal functional handles—C2-Br for cross-coupling and the nitrile for cycloaddition or hydrolysis—enable systematic exploration of chemical space in two independent vectors. The documented inactivity at GPR35 provides a clean selectivity starting point for fragment-to-lead optimization [2], particularly for programs concerned with GPCR-related off-target effects.

Late-Stage Functionalization of Advanced Kinase Inhibitor Intermediates

The ≥98% purity specification from ISO-certified suppliers [1] supports the use of this compound in late-stage functionalization steps where impurity control is critical. The 60% reduction in total impurities compared to the 95%-purity cyclopropane analog translates to fewer side products and simpler purification in the final synthetic step, which is especially important in preclinical candidate scale-up where GMP-like quality standards begin to apply [2].

Application
Selection Property
Validation Focus
Parallel library synthesis via Pd cross-coupling
C2-Br oxidative addition kinetics
Coupling rate comparison vs. chloro analog
CNS drug discovery intermediate synthesis
CNS MPO-compatible lipophilicity / TPSA profile
BBB penetration potential assessment
Fragment-based lead generation
Orthogonal handles & reported GPR35 inactivity
Selectivity profiling and vector exploration
Late-stage functionalization of advanced intermediates
High purity from ISO-certified suppliers
Impurity burden reduction vs. lower-purity analogs
Quote Request

Request a Quote for 1-(2-Bromopyridin-4-yl)cyclopentanecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.